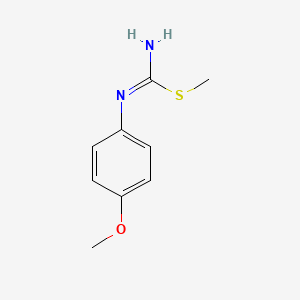
N-Fmoc-(+/-)-3-aminohexanoic acid
描述
N-Fmoc-(+/-)-3-aminohexanoic acid is a derivative of 3-aminohexanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
作用机制
Target of Action
N-Fmoc-(+/-)-3-aminohexanoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, is primarily used as a biochemical reagent . It is a type of Fmoc-amino acid, which are widely used as building blocks in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets through the process of peptide bond formation, which is a key step in peptide synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . During this process, the Fmoc group is removed, allowing the amino acid to form a peptide bond with the next amino acid in the sequence . This process is repeated until the desired peptide chain is formed .
Pharmacokinetics
For instance, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .
Result of Action
The result of the compound’s action is the formation of a peptide chain with the correct sequence of amino acids . This is crucial for the function of the resulting peptide or protein, as the sequence of amino acids determines the structure and function of the peptide or protein .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the environment can affect the stability of the Fmoc group and hence the efficiency of peptide synthesis . Additionally, the temperature and solvent used can also influence the efficiency of peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Fmoc-(+/-)-3-aminohexanoic acid typically involves the reaction of 3-aminohexanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-Fmoc-(+/-)-3-aminohexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution Reactions: Electrophiles such as acyl chlorides or alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Deprotection: 3-aminohexanoic acid.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Substituted aminohexanoic acid derivatives.
科学研究应用
N-Fmoc-(+/-)-3-aminohexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biocompatible hydrogels.
相似化合物的比较
Similar Compounds
N-Boc-(+/-)-3-aminohexanoic acid: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
N-Cbz-(+/-)-3-aminohexanoic acid: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
N-Fmoc-(+/-)-3-aminohexanoic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and requires multiple deprotection and coupling steps .
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFHGLNHSVMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202233 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-94-1 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


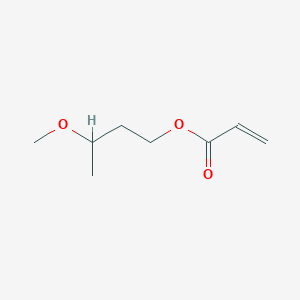
![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)
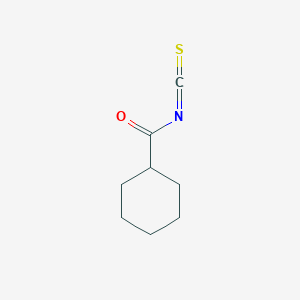
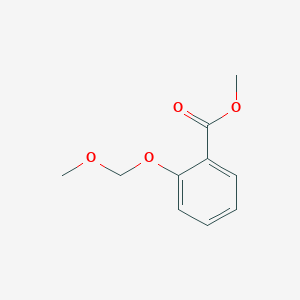

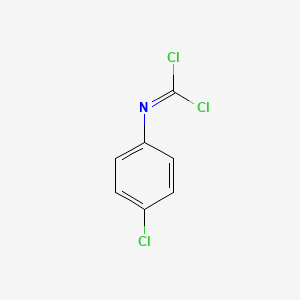


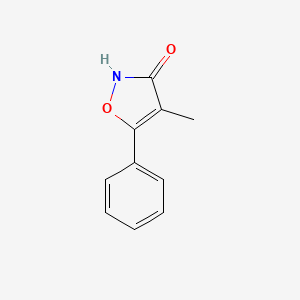
![1-Azabicyclo[2.2.2]oct-2-ylmethanol](/img/structure/B3050673.png)


![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)
